molecular formula C14H14F6N2O B6330512 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine CAS No. 1240566-69-1

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

Cat. No.: B6330512
CAS No.: 1240566-69-1
M. Wt: 340.26 g/mol
InChI Key: VGIQUKDBOQTLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a piperazine-derived compound featuring a benzoyl group substituted with two trifluoromethyl (CF₃) groups at the 3,5-positions of the aromatic ring. The piperazine core is further substituted with a methyl group at the 2-position. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F6N2O/c1-8-7-21-2-3-22(8)12(23)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6,8,21H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIQUKDBOQTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with 3,5-Bis(trifluoromethyl)benzoyl Chloride

The most straightforward method involves reacting 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl.

Typical Procedure :

  • Dissolve 2-methylpiperazine (1.0 equiv) and TEA (2.5 equiv) in DCM.

  • Add 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography.

Yield : 75–85%.

Alternative Coupling Agents

For substrates sensitive to acyl chlorides, coupling agents like HATU or EDCl/HOAt facilitate amide bond formation under milder conditions.

Example :

  • React 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzoic acid using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 25°C.
    Yield : 68–72%.

Sequential Methylation and Acylation of Piperazine

When 2-methylpiperazine is unavailable, a stepwise approach is employed:

Selective Methylation of Piperazine

Piperazine is partially methylated using methyl iodide in methanol under reflux:

  • Dissolve piperazine (1.0 equiv) in methanol.

  • Add methyl iodide (1.2 equiv) and stir at 60°C for 12 hours.

  • Isolate 2-methylpiperazine via fractional crystallization.

Yield : 50–60%.

Acylation of 2-Methylpiperazine

Follow the procedure in Section 2.1 to introduce the benzoyl group.

Green Chemistry Approaches

Surfactant-Mediated Aqueous Synthesis

The use of 2 wt% TPGS-750-M/H2O with 10 vol% ethyl acetate as a co-solvent enables amide bond formation in water.

Procedure :

  • Mix 2-methylpiperazine and 3,5-bis(trifluoromethyl)benzoic acid in TPGS-750-M/H2O.

  • Add DPDTC (1.1 equiv) and stir at 45°C for 16 hours.
    Yield : 85–90%.

Solvent-Free Mechanochemical Synthesis

Ball milling 2-methylpiperazine and the benzoyl chloride in the presence of K₂CO₃ achieves rapid reaction completion (30 minutes) with minimal waste.
Yield : 78–82%.

Industrial-Scale Production

Continuous Flow Reactors

EvitaChem’s protocol utilizes continuous flow systems to enhance efficiency:

  • Pump 2-methylpiperazine and acyl chloride through a PTFE reactor at 100°C.

  • Residence time: 10 minutes.

  • Achieve >95% conversion with in-line purification.

Advantages :

  • Reduced reaction time.

  • Consistent product quality.

Analytical Data and Optimization

Table 1: Comparative Yields Across Methods

MethodConditionsYield (%)Purity (%)Source
Acyl chloride/DCM25°C, 6 h8599
HATU/DMF25°C, 12 h7297
TPGS-750-M/H2O45°C, 16 h9098
Continuous flow100°C, 10 min9599.5

Table 2: Environmental Metrics for Green Methods

MetricTPGS-750-M/H2OSolvent-Free
PMI (Process Mass Intensity)31.712.9
E-Factor23.20.94

Challenges and Troubleshooting

  • Byproduct Formation : Over-alkylation during methylation is mitigated by stoichiometric control.

  • Low Solubility : The trifluoromethyl groups reduce solubility in polar solvents; THF or DMF is preferred.

  • Purification : Silica gel chromatography with hexane/EtOAc (4:1) effectively isolates the product .

Chemical Reactions Analysis

Secondary Amine Reactivity

The secondary amine on the piperazine ring (position 4) remains available for further functionalization. Common reactions include:

Alkylation

Reacts with alkyl halides or epoxides to form tertiary amines. For example, treatment with methyl iodide in acetonitrile yields a quaternary ammonium salt .

Example:

1-[3,5-Bis(CF₃)benzoyl]-2-methylpiperazine+CH₃I1-[3,5-Bis(CF₃)benzoyl]-2-methyl-4-methylpiperazinium iodide\text{1-[3,5-Bis(CF₃)benzoyl]-2-methylpiperazine} + \text{CH₃I} \rightarrow \text{1-[3,5-Bis(CF₃)benzoyl]-2-methyl-4-methylpiperazinium iodide}

Acylation

The free amine reacts with acyl chlorrides or anhydrides to form bis-acylated derivatives. For instance, reaction with acetyl chloride produces a diacylated product.

Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine

  • Temperature: 0–25°C

Amide Hydrolysis

The benzoyl amide bond undergoes hydrolysis under acidic or basic conditions to yield 3,5-bis(trifluoromethyl)benzoic acid and 2-methylpiperazine.

Hydrolysis Data:

ConditionProductsRate Constant (k)Source
6M HCl, reflux, 12h3,5-Bis(CF₃)benzoic acid (95%)k=0.15 h1k = 0.15\ \text{h}^{-1}
2M NaOH, 80°C, 8h3,5-Bis(CF₃)benzoic acid (89%)k=0.12 h1k = 0.12\ \text{h}^{-1}

The electron-withdrawing CF₃ groups stabilize the amide bond, slowing hydrolysis compared to non-fluorinated analogs .

Salt Formation

The piperazine nitrogen forms stable salts with mineral or organic acids, enhancing solubility for pharmaceutical applications .

Example:

1-[3,5-Bis(CF₃)benzoyl]-2-methylpiperazine+HClDihydrochloride salt (m.p. 215–218°C)\text{1-[3,5-Bis(CF₃)benzoyl]-2-methylpiperazine} + \text{HCl} \rightarrow \text{Dihydrochloride salt (m.p. 215–218°C)}

Salt Properties:

AcidSolubility (mg/mL in H₂O)Melting Point (°C)Source
HCl12.3215–218
Citric acid8.7189–192

Thiourea and Urea Derivatives

The secondary amine reacts with thiophosgene or carbodiimides to form thiourea or urea linkages, useful for probing enzyme interactions .

Thiourea Synthesis:

1-[3,5-Bis(CF₃)benzoyl]-2-methylpiperazine+CSCl₂Et₃NThiourea derivative\text{1-[3,5-Bis(CF₃)benzoyl]-2-methylpiperazine} + \text{CSCl₂} \xrightarrow{\text{Et₃N}} \text{Thiourea derivative}

Biological Relevance:

  • Thiourea analogs inhibit bacterial phosphopantetheinyl transferases (IC₅₀ = 0.3–1.2 μM) .

  • Urea derivatives show enhanced binding to hydrophobic protein pockets.

Oxidation

The methyl group on the piperazine ring oxidizes to a carboxylic acid using KMnO₄ or RuO₄.

Conditions:

  • Oxidant: KMnO₄ (2 equiv)

  • Solvent: H₂O/acetone (1:1)

  • Temperature: 60°C, 6h

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the benzoyl carbonyl to a methylene group, yielding 1-[3,5-bis(CF₃)benzyl]-2-methylpiperazine.

Yield: 78% (ethanol, 50 psi H₂, 24h).

Stability and Storage

  • Thermal Stability: Decomposes above 250°C.

  • Light Sensitivity: Stable under inert atmosphere but degrades in UV light (t₁/₂ = 48h under 254 nm).

  • Storage: –20°C in amber vials under argon .

Scientific Research Applications

Medicinal Chemistry

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine serves as a valuable building block in the synthesis of various pharmaceuticals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.

  • Potential Biological Activity : Preliminary studies suggest that this compound may act as a biochemical probe, interacting with specific enzymes or receptors. Its structure indicates possible activity against neurokinin receptors, which are involved in pain transmission and other physiological processes. Similar compounds have demonstrated antagonist properties against these receptors, suggesting that this compound could exhibit similar effects.

Organic Synthesis

The compound is synthesized through the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 2-methylpiperazine in an organic solvent like dichloromethane or chloroform, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction. This method allows for high yield and purity, making it suitable for industrial applications.

  • Synthesis Methodology :
    • Reagents : 3,5-bis(trifluoromethyl)benzoyl chloride, 2-methylpiperazine.
    • Solvent : Dichloromethane or chloroform.
    • Base : Triethylamine.
    • Conditions : Optimized for high yield; continuous flow reactors may be employed for efficiency.

Biochemical Research

Research into the interaction studies of this compound indicates its ability to bind to hydrophobic pockets within proteins due to its trifluoromethyl groups. This characteristic enhances its potential utility in drug development and biochemical research by modulating enzyme or receptor activity.

  • Interaction Studies : The compound's unique structure allows it to potentially influence neurokinin pathways, which are crucial for various neurophysiological functions. Investigations into its binding affinity and specificity are ongoing to determine its exact role as a therapeutic agent.

Summary of Applications

Application AreaDescription
Medicinal ChemistryBuilding block for pharmaceuticals; potential activity against neurokinin receptors
Organic SynthesisIntermediate in chemical reactions; synthesized using specific reagents and conditions
Biochemical ResearchInvestigated for interactions with proteins; potential modulator of enzyme/receptor activity

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Piperazine Derivatives
(Refer to Section 2.1 for details.)

Biological Activity

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a synthetic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound features a piperazine ring connected to a benzoyl moiety, which is further substituted with two trifluoromethyl groups at the 3 and 5 positions of the aromatic ring. This unique structure enhances its lipophilicity and biological interactions, making it a valuable compound in various scientific applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound's ability to bind to hydrophobic pockets in proteins, facilitating interactions with enzymes and receptors. This binding can modulate their activity, leading to various biological effects.

Anticancer Properties

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to inhibit tubulin polymerization during mitosis, suggesting potential as antitumor agents. In vitro studies demonstrated that these compounds could effectively disrupt cancer cell growth by interfering with microtubule dynamics .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to act on various biochemical pathways, including those involved in inflammation and cancer progression. For example, it has been suggested that similar compounds may inhibit autotaxin, an enzyme implicated in cancer metastasis .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested for its effects on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in prostate cancer cells where it demonstrated an ability to arrest cell growth effectively .
  • Mechanistic Insights : A study highlighted the compound's ability to bind to specific receptors associated with neuroinflammation. This binding was quantified using radioligand assays, showing high affinity and specificity towards the target receptors .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

  • Medicinal Chemistry : It serves as a building block for synthesizing various pharmaceutical agents targeting central nervous system disorders and cancers.
  • Biochemical Probes : The compound is utilized in biochemical assays to study enzyme interactions and receptor binding dynamics .
  • Material Science : Its distinctive chemical properties are being explored for developing advanced materials with specific electronic or optical functionalities.

Summary of Biological Activity

Activity Description
Anticancer Effects Inhibits tubulin polymerization; effective against prostate cancer cell growth
Enzyme Inhibition Potential inhibitor of autotaxin; affects pathways involved in inflammation
Biochemical Probes Used in assays for studying enzyme interactions and receptor binding
Material Science Applications Explored for advanced materials development

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl. Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) and purification via silica gel chromatography (ethyl acetate:hexane gradient) are critical for yield optimization . Catalyst systems (e.g., CuSO₄·5H₂O/sodium ascorbate) from analogous piperazine triazole syntheses may improve regioselectivity in related derivatives .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl protons at δ 7.3–7.6 ppm in CDCl₃) .
  • Elemental analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) .
  • Mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation.
  • FT-IR to detect carbonyl stretches (~1680 cm⁻¹ for benzoyl groups) .

Q. How can researchers screen for preliminary biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial assays : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using broth microdilution (MIC values). Piperazine derivatives often show moderate activity due to membrane disruption .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural modifications of the piperazine ring influence the compound’s activity in kinase inhibition?

  • Methodological Answer :

  • Introduce substituents (e.g., fluorobenzyl groups) to enhance lipophilicity and target binding. Molecular docking (AutoDock Vina) against tyrosine kinases (e.g., EGFR) can predict binding affinities. Compare with crystallographic data from similar derivatives (e.g., 4-fluorobenzylpiperazine methanones) .
  • Replace the 2-methyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor interactions .

Q. How to resolve contradictions in biological activity data across similar piperazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., trifluoromethyl position, benzoyl vs. sulfonyl linkers) and correlate with activity trends.
  • Solubility and bioavailability assays : Measure Log S (ESOL) and topological polar surface area (TPSA) to identify pharmacokinetic outliers. Poor solubility (>100 µM) may mask intrinsic activity .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst optimization : Replace CuSO₄ with CuI for higher click-reaction yields in triazole-forming steps .
  • Purification : Use flash chromatography (hexane:ethyl acetate gradients) or recrystallization (diethyl ether) for intermediates. For final products, HPLC with C18 columns (acetonitrile:water) improves purity (>95%) .

Q. How can X-ray crystallography clarify stereochemical ambiguities in piperazine derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation (ethanol/water mixtures). Resolve disorder in trifluoromethyl groups using SHELXL refinement. Compare with reported structures of 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts for packing interactions .

Q. What computational methods predict metabolic stability for this compound?

  • Methodological Answer : Use in silico tools (e.g., SwissADME) to assess:

  • CYP450 inhibition : Prioritize derivatives with low CYP2D6/3A4 inhibition scores .
  • Plasma protein binding : High binding (>90%) may reduce free drug availability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.